![molecular formula C15H12BrNO2S3 B2926121 2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide CAS No. 2034420-04-5](/img/structure/B2926121.png)
2-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative with two thiophene rings attached to the nitrogen of the sulfonamide group. Sulfonamides are a significant class of organic compounds with a wide range of applications, including medicinal chemistry . Thiophenes are sulfur-containing heterocyclic compounds that are also important in various fields .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives are often synthesized through condensation reactions . The bromine atoms present suggest that a halogenation reaction might have been involved in its synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely show the sulfonamide group attached to a benzene ring, with the nitrogen of the sulfonamide group further connected to a carbon atom. This carbon atom would then be linked to two thiophene rings .Chemical Reactions Analysis
The presence of bromine atoms suggests that this compound could undergo nucleophilic substitution reactions. The thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its functional groups and structure. For instance, the presence of the sulfonamide group might enhance its solubility in water .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, like our compound of interest, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in industries that deal with metal equipment or infrastructure, as they can help to prolong the lifespan of these materials.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This makes them important in the development of electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Synthesis of Other Compounds
Thiophene derivatives can be used as intermediates in the synthesis of other complex organic compounds . For example, they can undergo various reactions to form new compounds with different properties.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S3/c16-12-4-1-2-6-14(12)22(18,19)17-15(11-7-9-20-10-11)13-5-3-8-21-13/h1-10,15,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVQHZJWHYMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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